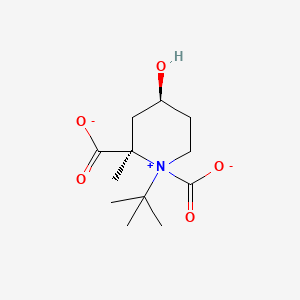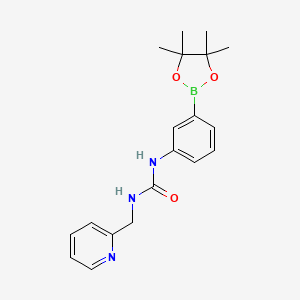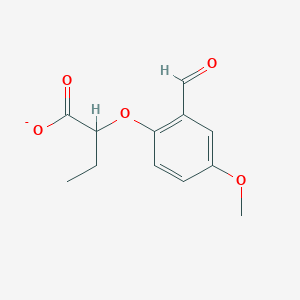
2-hydroxy-N-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-hydroxy-N-methyl-5-nitro- is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-hydroxy-N-methyl-5-nitro-, the process would involve the reaction of 2-hydroxy-5-nitrobenzoic acid with N-methylamine under specific conditions. The reaction is often facilitated by catalysts such as Lewis acids and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of ionic liquids as solvents and catalysts, and ultrasonic irradiation, are preferred for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-N-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group results in the formation of a benzoyl derivative.
Reduction: Reduction of the nitro group yields an amino derivative.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
Benzamide, 2-hydroxy-N-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, 2-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methyl groups may also contribute to its activity by influencing its binding to target molecules and its overall chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-nitro-: Lacks the hydroxy and N-methyl groups, which may result in different chemical and biological properties.
Benzamide, N,N-dimethyl-: Contains two methyl groups on the nitrogen, which can affect its solubility and reactivity.
Benzamide, 2-hydroxy-:
Uniqueness
Benzamide, 2-hydroxy-N-methyl-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(12)6-4-5(10(13)14)2-3-7(6)11/h2-4,11H,1H3,(H,9,12) |
InChI Key |
XVYKHFQFHSOEHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)


![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)

![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)





